rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo
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Overview
Description
rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[421]nonane, endo is a bicyclic compound characterized by its unique structure, which includes two bromine atoms and an oxabicyclo nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo typically involves a multi-step process. One common method includes the cycloaddition reaction, where a suitable diene and dienophile are reacted under controlled conditions to form the bicyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the bromine atoms to hydrogen atoms, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo involves its interaction with molecular targets through its functional groups. The bromine atoms and the oxabicyclo nonane framework play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its application .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,6S)-3-methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride
- 3,9-diazabicyclo[4.2.1]nonane-containing scaffold
- Bicyclo[3.3.1]nonane derivatives
Uniqueness
rac-(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane, endo is unique due to its specific stereochemistry and the presence of bromine atoms, which impart distinct chemical and physical properties.
Properties
CAS No. |
64274-69-7 |
---|---|
Molecular Formula |
C8H12Br2O |
Molecular Weight |
284 |
Purity |
95 |
Origin of Product |
United States |
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